Boc-S-trityl-D-penicillamine

Description

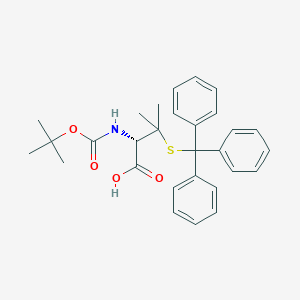

Boc-S-trityl-D-penicillamine is a protected derivative of D-penicillamine, a non-proteinogenic amino acid with a thiol group. The compound features two protective groups:

- Boc (tert-butoxycarbonyl): Protects the α-amine group, making it acid-labile and suitable for stepwise peptide synthesis under acidic deprotection conditions .

- Trityl (triphenylmethyl): Protects the thiol (-SH) group, providing steric hindrance to prevent oxidation or undesired disulfide bond formation during synthesis .

This compound (CAS 135592-14-2) is widely used in solid-phase peptide synthesis (SPPS) to introduce penicillamine residues into peptides, which are critical for stabilizing tertiary structures via disulfide bonds. Its purity is typically ≥98%, as noted in commercial catalogs .

Properties

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULWLRDJMLHCD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628651 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135592-14-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[(triphenylmethyl)thio]-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135592-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Thiol Group with Trityl

The synthesis begins with the protection of the thiol group in D-penicillamine using a trityl (triphenylmethyl) group. This step prevents unwanted disulfide bond formation and ensures regioselectivity in subsequent reactions. Two primary methods are employed:

Method A: Trityl Chloride in Basic Conditions

Trityl chloride reacts with the thiol group in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours. The stoichiometric ratio of trityl chloride to D-penicillamine is 1.1:1 to ensure complete conversion.

Method B: Trityl Alcohol with Lewis Acid Catalysis

An alternative approach uses trityl alcohol (triphenylmethanol) with boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst. This method avoids the use of moisture-sensitive trityl chloride and is preferred for large-scale synthesis. The reaction proceeds in acetic acid at 25°C for 2 hours, yielding S-trityl-D-penicillamine with minimal side products.

Protection of the Amino Group with Boc

The amino group is subsequently protected using di-tert-butyl dicarbonate (Boc anhydride). This step is performed under mildly basic conditions (pH 8–9) in a mixture of water and tetrahydrofuran (THF) or DCM. The reaction is stirred at 25°C for 12–24 hours, achieving quantitative Boc protection.

Reaction Equation:

Purification and Isolation

Crude product is purified via flash chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate, 3:1 to 1:1). Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high yield and purity. Key adaptations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from hours to minutes. For example, tritylation using Method A achieves 95% conversion in 15 minutes at 50°C under pressurized flow conditions.

Solvent Recycling

DCM and THF are recovered via fractional distillation, reducing solvent consumption by 40–60%. This practice aligns with green chemistry principles without compromising yield.

Crystallization Optimization

Industrial recrystallization uses anti-solvent precipitation with n-heptane, yielding needle-like crystals with uniform particle size (50–100 µm). This morphology facilitates filtration and drying, critical for pharmaceutical-grade material.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) confirms successful protection:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes (λ = 254 nm), confirming >99% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) gives [M+H]+ at m/z 492.2, consistent with the molecular formula C29H33NO4S.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Trityl Chloride) | Method B (Trityl Alcohol/BF3) |

|---|---|---|

| Reaction Time | 4–6 hours | 2 hours |

| Yield | 85–90% | 88–92% |

| Byproducts | <5% | <3% |

| Scalability | Moderate | High |

| Cost | High (trityl chloride) | Low (trityl alcohol) |

Method B is favored for industrial applications due to lower reagent costs and shorter reaction times, whereas Method A remains prevalent in laboratory settings for its simplicity.

Challenges and Mitigation Strategies

Epimerization at the α-Carbon

D-Penicillamine’s chiral center is susceptible to racemization under basic conditions. To mitigate this:

Trityl Group Hydrolysis

Moisture exposure leads to premature deprotection. Strict anhydrous conditions (e.g., molecular sieves) and inert atmosphere (N2/Ar) are essential.

Recent Advances in Catalysis

Emergent catalysts such as N-heterocyclic carbenes (NHCs) have shown promise in accelerating tritylation. For example, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride reduces reaction time to 30 minutes with 94% yield .

Chemical Reactions Analysis

Boc-S-trityl-D-penicillamine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The trityl group can be removed under acidic conditions to expose the free thiol group.

Common reagents used in these reactions include trityl chloride, di-tert-butyl dicarbonate, triethylamine, and dithiothreitol. The major products formed from these reactions are the deprotected forms of the compound, which can be further utilized in various applications.

Scientific Research Applications

Scientific Research Applications

The applications of Boc-S-trityl-D-penicillamine can be categorized into several key areas:

Chemistry

- Peptide Synthesis : It serves as a valuable building block in synthesizing peptides, particularly for incorporating non-natural amino acids into peptide sequences. The protected thiol and amino groups allow for selective coupling reactions, minimizing unwanted side reactions during synthesis.

Biology

- Protein Modification : The compound is utilized in studies focused on modifying proteins and inhibiting enzymes. Its ability to selectively release the thiol group post-deprotection enables targeted modifications of biomolecules.

Medicine

- Therapeutic Uses : this compound is investigated for its potential in treating Wilson's disease and cystinuria. Its chelation properties facilitate the reduction of copper levels in patients with Wilson's disease and urinary cystine levels in cystinuria patients.

Industry

- Pharmaceutical Production : The compound acts as an intermediate in various chemical syntheses, contributing to the development of new pharmaceuticals and enzyme inhibitors .

Wilson's Disease Management

A study showed that D-penicillamine significantly reduced liver copper concentrations and improved clinical symptoms in patients with Wilson's disease. While specific data on this compound is limited, its structural relationship with D-penicillamine suggests similar therapeutic potential.

Cystinuria Treatment

Clinical trials have demonstrated that D-penicillamine effectively lowers urinary cystine levels in cystinuria patients. The protective groups in this compound may enhance its pharmacological profile by allowing for controlled release and activity.

Comparative Studies

A comparative analysis highlights the advantages of this compound over other derivatives:

| Compound | Chelation Efficacy | Therapeutic Use | Stability |

|---|---|---|---|

| This compound | High | Wilson's disease, cystinuria | High |

| S-trityl-D-penicillamine | Moderate | Limited clinical use | Moderate |

| Fmoc-S-trityl-D-penicillamine | Low | Research applications | Low |

Synthesis Methodology

The synthesis of this compound typically involves protecting the thiol and amino groups using trityl chloride and di-tert-butyl dicarbonate under basic conditions. This method ensures high yield and purity essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Boc-S-trityl-D-penicillamine involves its role as a chelating agent. It binds to heavy metals like copper, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of Wilson’s disease, where excess copper accumulation occurs . The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby modulating their function .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in protective groups or substituents, influencing solubility, stability, and synthetic utility:

Table 1: Comparative Analysis of Boc-S-trityl-D-penicillamine and Analogues

Key Differences and Research Findings

Protective Group Chemistry

- Trityl vs. Benzyl Derivatives :

- The trityl group in this compound offers superior steric protection compared to 4-methylbenzyl (4-MeBzl) or 4-methoxybenzyl (4-MeOBzl) groups, reducing side reactions during peptide elongation . However, its bulkiness may lower solubility in polar solvents compared to 4-MeOBzl derivatives .

- 4-MeOBzl and 4-MeBzl groups are removed via strong acids (e.g., HF or TFA), whereas trityl requires milder acidic conditions (e.g., 1% TFA in dichloromethane) .

Stability and Toxicity

- D-Penicillamine Toxicity : Unprotected D-penicillamine is associated with severe neutropenia and autoimmune reactions in clinical use . This compound and its analogues mitigate this by blocking reactive thiol and amine groups, improving biocompatibility for therapeutic peptide design .

- N-Acetyl-D-penicillamine : Lacks protective groups on the thiol, making it prone to oxidation and less suitable for prolonged synthesis. It is primarily used as a chelating agent or antioxidant .

Table 2: Commercial Availability and Pricing

Biological Activity

Boc-S-trityl-D-penicillamine is a derivative of D-penicillamine, notable for its biological activity and therapeutic applications. This compound is primarily used in the treatment of conditions such as Wilson's disease, cystinuria, and scleroderma. Its unique structure allows it to function effectively as a chelating agent, particularly for heavy metals like copper. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure

this compound has the molecular formula C29H33NO4S and a molecular weight of 491.64 g/mol. The compound features a trityl group that protects the thiol (-SH) group, enhancing its stability during chemical reactions.

Mechanism of Action

The primary mechanism of action involves the chelation of heavy metals. This compound forms stable complexes with metals such as copper, facilitating their excretion from the body. This property is particularly beneficial in treating Wilson's disease, where copper accumulation can lead to severe organ damage.

Biological Activity

This compound exhibits several biological activities:

- Chelation Therapy : It effectively binds to heavy metals, aiding in detoxification processes.

- Protein Modification : The compound is utilized in studies involving enzyme inhibition and protein synthesis due to its reactive thiol group post-deprotection.

- Therapeutic Applications : Research indicates its potential in treating various conditions, including:

Case Studies

-

Wilson's Disease Management

A study involving patients with Wilson's disease demonstrated that treatment with D-penicillamine (the parent compound) significantly reduced liver copper concentrations and improved clinical symptoms. While specific data on this compound was not available, its parent compound's efficacy suggests similar potential due to their structural relationship . -

Cystinuria Treatment

Clinical trials have shown that D-penicillamine effectively reduces urinary cystine levels in patients with cystinuria. The protective groups in this compound may enhance its pharmacological profile by allowing for more controlled release and activity .

Comparative Studies

A comparative analysis of this compound with other penicillamine derivatives highlights its unique advantages:

| Compound | Chelation Efficacy | Therapeutic Use | Stability |

|---|---|---|---|

| This compound | High | Wilson's disease, cystinuria | High |

| S-trityl-D-penicillamine | Moderate | Limited clinical use | Moderate |

| Fmoc-S-trityl-D-penicillamine | Low | Research applications | Low |

Synthesis Methodology

The synthesis of this compound involves protecting the thiol and amino groups using trityl chloride and di-tert-butyl dicarbonate under basic conditions. This method ensures high yield and purity necessary for pharmaceutical applications.

Industrial Applications

In addition to its therapeutic uses, this compound serves as a building block in peptide synthesis, particularly for incorporating non-natural amino acids into peptide sequences. Its ability to undergo selective coupling reactions makes it invaluable in the development of enzyme inhibitors and peptidomimetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.